molecular formula C22H28N2O3S B11334722 N-(2-ethylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(2-ethylphenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11334722
M. Wt: 400.5 g/mol
InChI Key: HALLMAULBFZLRK-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide: is a synthetic organic compound with potential applications in various fields of chemistry and biology. This compound is characterized by its complex structure, which includes an ethylphenyl group, a methanesulfonyl group, and a piperidine carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Attachment of the Ethylphenyl and Methanesulfonyl Groups: These groups are introduced through substitution reactions, where the piperidine ring is functionalized with the ethylphenyl and methanesulfonyl groups under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-ethylphenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylphenyl)piperidine-2-carboxamide
  • N-(2-ethyl-6-methylphenyl)piperidine-4-carboxamide

Uniqueness

N-(2-ethylphenyl)-1-[(4-methylphenyl)methanesulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C22H28N2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N2O3S/c1-3-19-6-4-5-7-21(19)23-22(25)20-12-14-24(15-13-20)28(26,27)16-18-10-8-17(2)9-11-18/h4-11,20H,3,12-16H2,1-2H3,(H,23,25)

InChI Key

HALLMAULBFZLRK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)C

Origin of Product

United States

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